molecular formula C12H15BClNO4 B1409307 (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-36-9

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1409307
M. Wt: 283.52 g/mol
InChI Key: KNVBITGDGBWSOQ-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 and a molecular weight of 283.52 . It is a type of boronic acid, which are compounds that are known for their stability and ease of handling, making them important in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a hydroxypiperidine .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed but has been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary, but they are generally stable and easy to handle. They are often soluble in most polar organic solvents and poorly soluble in nonpolar solvents .

Safety And Hazards

Phenylboronic acid, a related compound, is known to be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when handling these compounds, and to wash thoroughly after handling .

Future Directions

Boronic acids continue to be valuable building blocks in organic synthesis, and research into their properties and applications is ongoing. For example, new methods for the functionalizing deboronation of alkyl boronic esters are being developed . Additionally, the use of boronic acids in new types of coupling reactions and other synthetic methods continues to be a topic of research .

properties

IUPAC Name

[3-chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVBITGDGBWSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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